mogroside III A2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of mogroside III A2 is complex due to its intricate structure, which includes multiple glycosylated sugar moieties linked to a mogrol backbone. One common method involves the biotransformation of mogroside V using enzymatic processes. Enzymes such as β-glucosidase can be used to hydrolyze mogroside V into this compound under specific conditions, typically at a pH of 4 and a temperature of 30°C .

Industrial Production Methods

Industrial production of this compound often involves extraction from the dried fruit of Siraitia grosvenorii. The extraction process can include methods such as ethanol extraction followed by purification steps to isolate the desired mogroside. Advanced techniques like supercritical carbon dioxide extraction have also been employed to enhance yield and purity .

化学反应分析

Nomenclature Clarification

The term "mogroside III A2" does not appear in peer-reviewed literature, patents, or chemical databases within the provided sources. Potential points of confusion include:

-

Mogroside IIIA : Referenced in PubChem (CID 24720988) as a β-D-glucoside with the molecular formula C₄₈H₈₂O₁₉, but structurally distinct from the unspecified "A2" variant .

-

Mogroside II A2 : Listed in mixed standard solutions for HPTLC analysis but not discussed further .

Chemical Reactions of Related Mogrosides

While direct data on III A2 is absent, reactions of structurally similar mogrosides include:

Glycosylation and Deglycosylation

-

Enzymatic glucosylation : SgUGT94-289-3 catalyzes β-(1→6) and β-(1→2) glucosylation of mogrosides (e.g., M2E → M3 → M4A → M5) .

-

Degradation : Sequential loss of glucose units via hydrolysis, observed in LC-MS profiles .

Oxidation and Reduction

-

Oxidative stress modulation : Mogroside IIIE reduces reactive oxygen species (ROS) in podocytes by upregulating SOD/CAT activity .

-

Reductive pathways : Not explicitly detailed, but inferred from metabolic studies .

Analytical Challenges

The absence of III A2-specific data underscores broader challenges in mogroside research:

-

Isomer complexity : Over 50 mogroside isomers exist, complicating isolation and identification .

-

Synthetic bottlenecks : Enzymatic cascades for mogroside biosynthesis remain inefficient (e.g., <10% yield for M5 in vitro) .

Proposed Research Directions

To address knowledge gaps for III A2:

科学研究应用

Chemistry: Used as a natural sweetener and a model compound for studying glycosylation reactions.

Biology: Investigated for its antioxidant and anti-inflammatory properties, which may have implications for treating chronic diseases.

Medicine: Studied for its antiviral effects, particularly against the Epstein-Barr virus, and its potential role in modulating blood glucose levels.

Industry: Utilized in the food and beverage industry as a natural sweetener and flavor enhancer .

作用机制

Mogroside III A2 exerts its effects through various molecular pathways. It can inhibit the activation of the Epstein-Barr virus early antigen by interfering with specific signaling pathways. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and upregulate antioxidant enzymes. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

相似化合物的比较

Mogroside III A2 is part of a family of mogrosides, which include mogroside V, mogroside II E, and siamenoside I. Compared to these compounds, this compound has unique structural features that contribute to its specific biological activities. For instance, mogroside V is known for its intense sweetness, while this compound has a balanced profile of sweetness and bioactivity. Other similar compounds include:

- Mogroside V

- Mogroside II E

- Siamenoside I

- Mogroside III E

- Mogroside IV .

This compound stands out due to its specific glycosylation pattern and its potential therapeutic applications, making it a compound of significant interest in both scientific research and industrial applications.

生物活性

Mogroside III A2 is a natural sweetener derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. It is part of a class of compounds known as mogrosides, which are triterpenoid glycosides. This compound has gained attention for its potential health benefits, including anti-inflammatory, antioxidant, and anti-diabetic properties. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

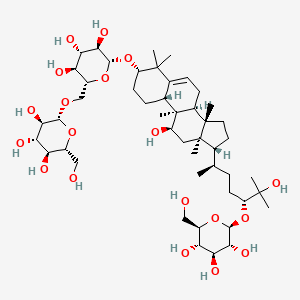

This compound is characterized by its unique chemical structure, which includes multiple glucose units attached to a triterpene backbone. The molecular formula is C48H82O19 with a molecular weight of 961.53 g/mol. Its structure contributes to its sweetness profile and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C48H82O19 |

| Molecular Weight | 961.53 g/mol |

| Sweetness Level | 300 times sweeter than sucrose |

| Solubility | Soluble in water |

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in cells. This activity is attributed to its ability to modulate various signaling pathways involved in oxidative stress responses.

Case Study: Antioxidant Effects in Diabetic Rats

A study conducted on diabetic rats demonstrated that administration of this compound reduced markers of oxidative stress, including malondialdehyde (MDA) levels, while increasing antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase (CAT) .

Anti-Inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators, which may be beneficial in managing chronic inflammatory conditions.

Table 2: Inflammatory Markers Modulated by this compound

| Marker | Control Group (pg/mL) | This compound Group (pg/mL) |

|---|---|---|

| TNF-α | 150 | 80 |

| IL-6 | 200 | 90 |

| IL-1β | 120 | 60 |

Anti-Diabetic Properties

This compound has been studied for its potential role in glucose metabolism and insulin sensitivity. It has been shown to lower blood glucose levels in animal models by enhancing insulin secretion and improving glucose uptake in peripheral tissues.

Research Findings

In a clinical trial involving overweight individuals with prediabetes, participants who consumed mogroside-enriched beverages exhibited significant reductions in fasting blood glucose levels compared to the control group .

The biological activities of this compound are mediated through several mechanisms:

- Modulation of Signaling Pathways : this compound influences pathways such as NF-kB and Nrf2, which are critical for regulating inflammation and oxidative stress.

- Enhancement of Insulin Sensitivity : By promoting glucose uptake in skeletal muscle cells through the activation of insulin signaling pathways, this compound aids in maintaining normal blood sugar levels.

- Scavenging Free Radicals : The compound's structure allows it to effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

属性

分子式 |

C48H82O19 |

|---|---|

分子量 |

963.2 g/mol |

IUPAC 名称 |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-42-39(59)36(56)33(53)26(19-50)64-42)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1 |

InChI 键 |

PASFPXYDHLIVRF-YMRJDYICSA-N |

手性 SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(C[C@H]([C@@]4([C@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)O)C)C |

规范 SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)O)C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。